molecular formula C9H12N2O2 B13579464 Ethyl 2-amino-5-methylpyridine-4-carboxylate

Ethyl 2-amino-5-methylpyridine-4-carboxylate

Cat. No.: B13579464
M. Wt: 180.20 g/mol
InChI Key: GZXOJOKAGPKHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-methylpyridine-4-carboxylate is an organic compound with the molecular formula C9H12N2O2 It belongs to the class of pyridine derivatives and is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methylpyridine-4-carboxylate typically involves the reaction of 2-amino-5-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methylpyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-amino-5-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

GZXOJOKAGPKHMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C)N

Origin of Product

United States

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